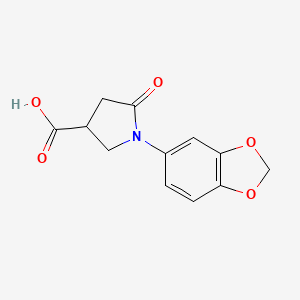

1-(1,3-苯并二氧杂环-5-基)-5-氧代吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of carboxylic acids and their derivatives. For example, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues was achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . Similarly, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared by a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid.

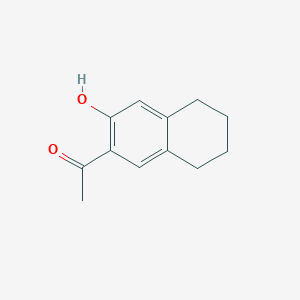

Molecular Structure Analysis

The molecular structure of compounds related to 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid has been characterized using various spectroscopic techniques. For instance, the resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid was achieved, and the crystal structure was determined by X-ray crystallography . This suggests that similar techniques could be used to elucidate the molecular structure of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of carboxylic acid derivatives is well-documented. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives . These findings indicate that 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid could also undergo various functionalization reactions, potentially leading to pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives are influenced by their functional groups. For instance, the antiallergic activity of synthesized carboxylic acids was found to be affected by substituents at specific positions on the molecule . The photophysical properties of lanthanide-based coordination polymers assembled from aromatic carboxylic acids were also investigated, revealing interesting luminescence efficiencies . These studies suggest that the physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid would be worth investigating, particularly in terms of its potential biological activities and photophysical properties.

科学研究应用

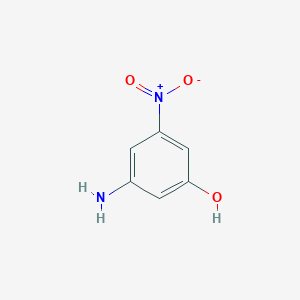

抗氧化活性

研究表明,1-(1,3-苯并二氧杂环-5-基)-5-氧代吡咯烷-3-羧酸的衍生物具有显着的抗氧化特性。例如,一项研究合成了含有不同取代基的各种衍生物,发现一些是有效的抗氧化剂。值得注意的是,某些化合物的抗氧化活性高于抗坏血酸,这是一种众所周知的抗氧化剂 (Tumosienė et al., 2019)。

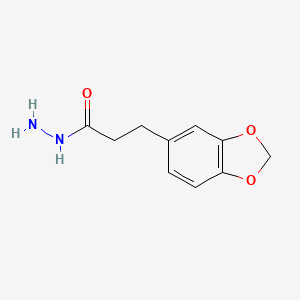

抗菌性能

另一个重要的应用是在抗菌研究领域。3-吡咯-1-基噻吩并[3,2-b]吡啶-2-羧酸的酰肼,包括 1-(1,3-苯并二氧杂环-5-基)部分,已被合成并显示出抗菌特性。这表明这些化合物在开发新型抗菌剂中的潜力 (Kostenko et al., 2015)。

光物理性质

研究还深入探讨了某些衍生物的光物理性质。一项涉及由该酸的衍生物组装的镧系基配位聚合物的研究揭示了有趣的光物理特性,表明在材料科学等领域有应用前景 (Sivakumar et al., 2011)。

染料吸附

一种结合了该化合物衍生物的新型金属有机骨架 (MOF) 表现出显着的染料吸附特性。这表明在环境修复中的潜在应用,特别是在从水溶液中去除染料方面 (Zhao et al., 2020)。

缓蚀

1-(1,3-苯并二氧杂环-5-基)的衍生物已被探索作为铁表面的缓蚀剂。该研究指出了在腐蚀防护至关重要的工业过程中的潜在应用 (Belghiti et al., 2018)。

作用机制

Target of Action

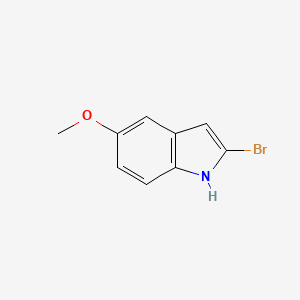

Related compounds such as 1-benzo [1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-11-3-7(12(15)16)5-13(11)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSWABALJXFXDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437577 |

Source

|

| Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

133748-06-8 |

Source

|

| Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)